molecular formula C17H25N3O3 B4890242 N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide

N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide

Cat. No. B4890242
M. Wt: 319.4 g/mol
InChI Key: PCRPQWBWRAXOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that regulate various physiological processes such as pain, inflammation, and mood. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, leading to potential therapeutic benefits.

Mechanism of Action

N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide works by inhibiting the enzyme FAAH, which breaks down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to potential therapeutic benefits. Endocannabinoids bind to cannabinoid receptors in the body, which are involved in various physiological processes such as pain, inflammation, and mood.
Biochemical and Physiological Effects:
This compound has been shown to increase levels of anandamide and 2-AG in the body, leading to potential therapeutic benefits. Anandamide has been shown to have analgesic, anxiolytic, and antidepressant effects, while 2-AG has been shown to have anti-inflammatory and neuroprotective effects. This compound has also been shown to increase levels of other fatty acid amides, such as oleamide and palmitoylethanolamide, which have potential therapeutic benefits as well.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has several advantages for lab experiments. It is a selective inhibitor of FAAH, meaning it does not affect other enzymes in the body. It also has a long half-life, meaning it remains active in the body for a longer period of time. However, this compound has some limitations as well. It is not water-soluble, meaning it must be dissolved in organic solvents such as ethanol or DMSO. It also has poor bioavailability, meaning it is not easily absorbed into the bloodstream.

Future Directions

There are several future directions for research on N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide. One area of interest is its potential use in the treatment of addiction. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, and may have potential as a treatment for opioid addiction. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects in animal models of these diseases, and may have potential as a disease-modifying therapy. Finally, there is interest in developing more potent and selective inhibitors of FAAH, which may have even greater therapeutic potential than this compound.

Synthesis Methods

N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide was first synthesized by scientists at the University of Urbino in Italy in 2001. The synthesis method involves the reaction of 3,4-dimethylbenzoyl chloride with 3-(4-morpholinyl)propylamine in the presence of a base such as potassium carbonate. The resulting product is then treated with ethanediamine to form this compound. The synthesis method has been optimized over the years to improve yield and purity.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been extensively studied for its potential therapeutic benefits. It has been shown to have analgesic, anxiolytic, and antidepressant effects in preclinical models. It has also been studied for its potential use in the treatment of addiction, obesity, and neurodegenerative diseases. This compound has been tested in animal models of pain, anxiety, and depression, and has shown promising results. Clinical trials in humans have not yet been conducted.

properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-13-4-5-15(12-14(13)2)19-17(22)16(21)18-6-3-7-20-8-10-23-11-9-20/h4-5,12H,3,6-11H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRPQWBWRAXOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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